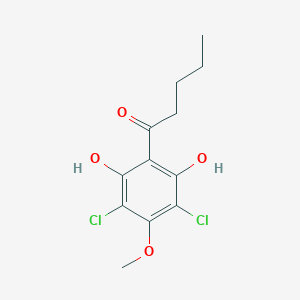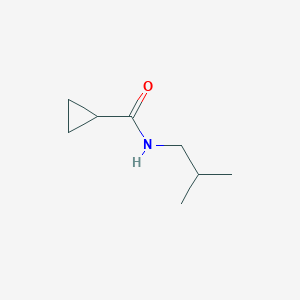
N-Isobutylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isobutylcyclopropanecarboxamide, also known as IBMP, is a chemical compound that belongs to the class of cyclopropane carboxamides. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. IBMP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-Isobutylcyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, N-Isobutylcyclopropanecarboxamide has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This, in turn, can lead to changes in neuronal activity and behavior.
Effets Biochimiques Et Physiologiques
N-Isobutylcyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter activity, N-Isobutylcyclopropanecarboxamide has also been shown to modulate the activity of certain enzymes and ion channels. This has led to investigations into the potential use of N-Isobutylcyclopropanecarboxamide in the treatment of other physiological conditions, such as hypertension and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-Isobutylcyclopropanecarboxamide as a research tool is its ability to modulate neurotransmitter activity in a selective and reversible manner. This allows researchers to investigate the role of specific neurotransmitters in various physiological and behavioral processes. However, one limitation of N-Isobutylcyclopropanecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-Isobutylcyclopropanecarboxamide. One area of interest is in the development of more selective and potent analogs of N-Isobutylcyclopropanecarboxamide, which could be used to investigate the role of specific neurotransmitters in greater detail. Another area of interest is in the investigation of the potential therapeutic applications of N-Isobutylcyclopropanecarboxamide in the treatment of neurological and physiological disorders. Finally, further research is needed to fully understand the mechanism of action of N-Isobutylcyclopropanecarboxamide and its effects on neuronal activity and behavior.
Méthodes De Synthèse
The synthesis of N-Isobutylcyclopropanecarboxamide involves a series of chemical reactions that begin with the reaction of isobutyronitrile with ethylmagnesium bromide. This reaction produces an intermediate compound, which is then treated with cyclopropanecarboxylic acid to yield the final product, N-Isobutylcyclopropanecarboxamide.
Applications De Recherche Scientifique
N-Isobutylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where N-Isobutylcyclopropanecarboxamide has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. This has led to investigations into the potential use of N-Isobutylcyclopropanecarboxamide in the treatment of neurological disorders, such as Parkinson's disease and depression.
Propriétés
Numéro CAS |
122348-69-0 |
|---|---|
Nom du produit |
N-Isobutylcyclopropanecarboxamide |
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
N-(2-methylpropyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H15NO/c1-6(2)5-9-8(10)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
HVDYZTLRQPWELN-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1CC1 |
SMILES canonique |
CC(C)CNC(=O)C1CC1 |
Synonymes |
Cyclopropanecarboxamide, N-(2-methylpropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



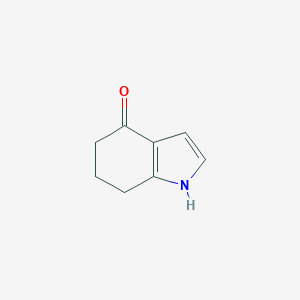
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)
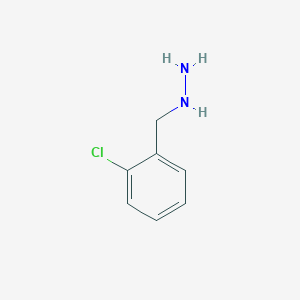
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
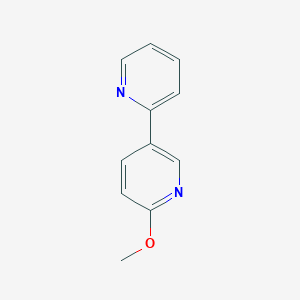
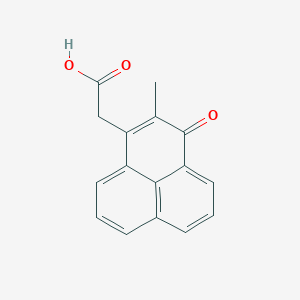
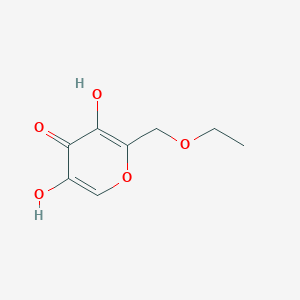
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
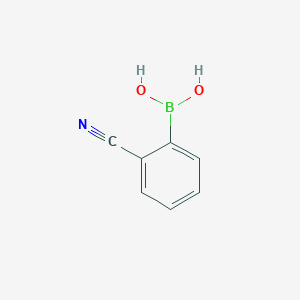
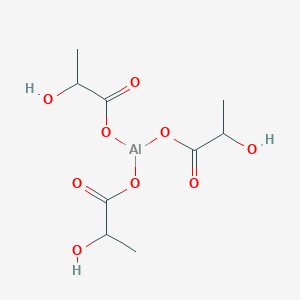
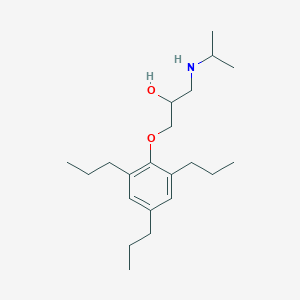
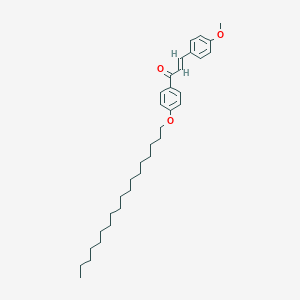
![[2,3'-Bipyridin]-6'(1'H)-one](/img/structure/B44829.png)
